2-(4-ethyl-2-oxomorpholin-3-yl)-N-(2-fluorophenyl)acetamide
Overview
Description
2-(4-ethyl-2-oxomorpholin-3-yl)-N-(2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of both morpholine and fluorophenyl groups suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethyl-2-oxomorpholin-3-yl)-N-(2-fluorophenyl)acetamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with ethyl chloroacetate under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 2-fluoroaniline and an appropriate acylating agent.
Final Coupling: The final step involves coupling the morpholine derivative with the fluorophenyl acetamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethyl-2-oxomorpholin-3-yl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Utilization in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with morpholine and fluorophenyl groups may interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would require experimental validation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methyl-2-oxomorpholin-3-yl)-N-(2-fluorophenyl)acetamide
- 2-(4-ethyl-2-oxomorpholin-3-yl)-N-(2-chlorophenyl)acetamide
- 2-(4-ethyl-2-oxomorpholin-3-yl)-N-(2-bromophenyl)acetamide
Uniqueness
2-(4-ethyl-2-oxomorpholin-3-yl)-N-(2-fluorophenyl)acetamide is unique due to the specific combination of the ethyl group on the morpholine ring and the fluorophenyl group. This combination may confer distinct biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(4-ethyl-2-oxomorpholin-3-yl)-N-(2-fluorophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c1-2-17-7-8-20-14(19)12(17)9-13(18)16-11-6-4-3-5-10(11)15/h3-6,12H,2,7-9H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDQVTDUCYAISN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(=O)C1CC(=O)NC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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